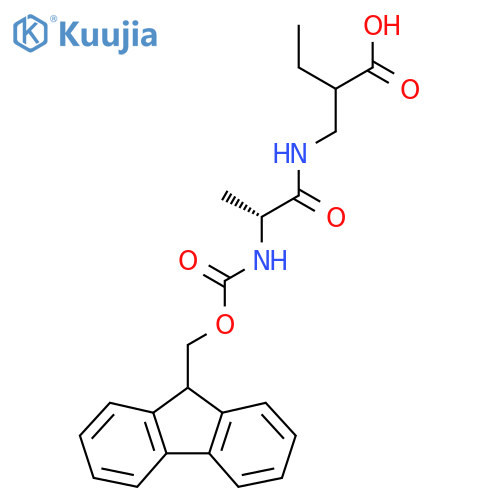

Cas no 2171422-13-0 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid

- 2171422-13-0

- EN300-1485896

- 2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid

-

- インチ: 1S/C23H26N2O5/c1-3-15(22(27)28)12-24-21(26)14(2)25-23(29)30-13-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,14-15,20H,3,12-13H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t14-,15?/m1/s1

- InChIKey: PYOLLUHDUAXNFT-GICMACPYSA-N

- ほほえんだ: O(C(N[C@H](C)C(NCC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

計算された属性

- せいみつぶんしりょう: 410.18417193g/mol

- どういたいしつりょう: 410.18417193g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 30

- 回転可能化学結合数: 9

- 複雑さ: 603

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 105Ų

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1485896-2.5g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 2.5g |

$6602.0 | 2023-05-26 | ||

| Enamine | EN300-1485896-100mg |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 100mg |

$678.0 | 2023-09-28 | ||

| Enamine | EN300-1485896-1000mg |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 1000mg |

$770.0 | 2023-09-28 | ||

| Enamine | EN300-1485896-5000mg |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 5000mg |

$2235.0 | 2023-09-28 | ||

| Enamine | EN300-1485896-50mg |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 50mg |

$647.0 | 2023-09-28 | ||

| Enamine | EN300-1485896-5.0g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 5g |

$9769.0 | 2023-05-26 | ||

| Enamine | EN300-1485896-1.0g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 1g |

$3368.0 | 2023-05-26 | ||

| Enamine | EN300-1485896-0.25g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 0.25g |

$3099.0 | 2023-05-26 | ||

| Enamine | EN300-1485896-10.0g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 10g |

$14487.0 | 2023-05-26 | ||

| Enamine | EN300-1485896-0.5g |

2-{[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]methyl}butanoic acid |

2171422-13-0 | 0.5g |

$3233.0 | 2023-05-26 |

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid 関連文献

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

-

Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

4. Back matter

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

9. Back matter

-

Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acidに関する追加情報

Introduction to 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid (CAS No. 2171422-13-0)

2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid (CAS No. 2171422-13-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of butanoic acid with a unique functional group that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of this protecting group makes it particularly useful in the synthesis of peptides and other biomolecules, where precise control over the reactivity of amino groups is crucial.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild acidic conditions and its ease of removal under basic conditions. This characteristic allows for the sequential addition of amino acids in a controlled manner, which is essential for the synthesis of complex peptides and proteins. The (2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl moiety in the compound further enhances its utility by providing a site for additional functionalization or conjugation, making it a versatile building block in chemical biology and drug discovery.

Recent studies have highlighted the potential applications of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound can be used as a key intermediate in the synthesis of novel antiviral agents. The researchers found that the unique structure of the compound allows for the efficient introduction of functional groups that enhance the antiviral activity of the final product.

In another study, published in Organic Letters, scientists explored the use of this compound in the development of targeted drug delivery systems. The research team synthesized a series of conjugates by attaching different targeting ligands to the (2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl moiety. These conjugates were shown to exhibit enhanced cellular uptake and specificity, making them promising candidates for cancer therapy.

The physical and chemical properties of 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid have also been extensively characterized. It is a white crystalline solid with a molecular weight of 435.5 g/mol. The compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetonitrile, but has limited solubility in water. Its stability under various conditions has been studied, and it is generally stable at room temperature and under neutral pH conditions.

The synthetic route to produce 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid involves several steps, including the protection of amino groups with Fmoc, followed by coupling reactions to form the desired amide bonds. The final step involves deprotection to reveal the active amino groups, which can then be further modified as needed. This synthetic strategy has been optimized to achieve high yields and purity, making it suitable for large-scale production.

In terms of safety and handling, while this compound is not classified as hazardous or toxic, it should be handled with care to avoid skin contact or inhalation. Standard laboratory safety protocols should be followed when working with this compound, including the use of personal protective equipment (PPE) such as gloves, goggles, and lab coats.

The future prospects for 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid are promising. Ongoing research is focused on expanding its applications in areas such as drug delivery, diagnostics, and materials science. Additionally, efforts are being made to develop more efficient and cost-effective synthetic methods to produce this compound on a larger scale.

In conclusion, 2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid (CAS No. 2171422-13-0) is a valuable compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an important building block for the synthesis of complex biomolecules and therapeutic agents. As research continues to advance, it is likely that new uses for this compound will be discovered, further solidifying its importance in the field.

2171422-13-0 (2-{(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}butanoic acid) 関連製品

- 2229488-08-6(3-(3-chloro-2-fluorophenyl)-2,2-difluoropropan-1-amine)

- 358-37-2(N-Butyl 1,1,2,2-Tetrafluoroethyl Ether)

- 1934427-37-8(1-(but-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde)

- 1779347-39-5(2-amino-3-(1-methylpiperidin-3-yl)propanamide)

- 2034247-71-5(1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidine-1-carbonyl]imidazolidin-2-one)

- 886746-58-3(4,8-di(5-bromothiophene-2-yl)benzo[1,2-c:4,5-c']bis[1,2,5]thiadiazole)

- 157825-87-1(3-Methanesulfinylpropan-1-amine hydrochloride)

- 1428365-78-9(N-4-(pyridin-3-yl)-1,3-thiazol-2-yl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1262004-80-7(2-Chloro-6-(furan-2-yl)benzoic acid)

- 2171988-05-7(2-{(9H-fluoren-9-yl)methoxycarbonyl}-8-methyl-2-azaspiro4.6undecane-4-carboxylic acid)